Lys-beta-urogastrone is a synthetic analogue of human beta-urogastrone, characterized by the addition of an N-terminal lysine residue. This compound is primarily noted for its biological activity similar to that of epidermal growth factor, influencing various physiological processes including growth and development in animals. It has been studied extensively for its effects on neonatal mice and sheep, demonstrating significant biological impacts at specific dosages.
Lys-beta-urogastrone is derived from the natural polypeptide urogastrone, which can be isolated from human urine. Urogastrone itself is classified as a member of the epidermal growth factor superfamily, which plays crucial roles in cellular proliferation and differentiation. The compound is particularly relevant in veterinary and biomedical research due to its potent biological effects.
Lys-beta-urogastrone can be synthesized through recombinant DNA technology, where the gene encoding for urogastrone is modified to include an additional lysine at the N-terminus. This involves:
The synthesis requires careful control of expression conditions, such as temperature and induction time, to ensure proper folding and functionality of the protein. Analytical techniques like mass spectrometry and high-performance liquid chromatography are employed to confirm the identity and purity of the synthesized compound.
Lys-beta-urogastrone consists of a polypeptide chain with a specific sequence that includes an additional lysine residue at the N-terminus compared to beta-urogastrone. The molecular formula and structure can be represented as follows:
The structural integrity of lys-beta-urogastrone is critical for its biological activity, which involves interactions with epidermal growth factor receptors on target cells.
Lys-beta-urogastrone participates in various biochemical reactions primarily involving receptor binding. Upon administration, it interacts with epidermal growth factor receptors leading to downstream signaling cascades that promote cell proliferation and differentiation.
The interaction mechanism involves conformational changes in the receptor upon ligand binding, triggering autophosphorylation and activation of intracellular signaling pathways such as the MAPK/ERK pathway.
The mechanism of action for lys-beta-urogastrone involves binding to specific receptors on target cells, similar to that of epidermal growth factor. This binding initiates a series of intracellular signaling events that lead to:
Studies have shown that doses ranging from 0.18 to 3.24 micrograms per gram body weight can elicit significant biological responses in animal models, indicating a potent effect at low concentrations .
Lys-beta-urogastrone is typically presented as a white to off-white powder when lyophilized. It is soluble in aqueous solutions, making it suitable for intravenous administration in experimental settings.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations. Its activity is contingent upon maintaining structural integrity, which is crucial for receptor interaction.
Lys-beta-urogastrone has significant applications in scientific research, particularly in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4